(3-Chloro-4-(2-(diethylamino)ethoxy)phenyl)boronic acid
CAS No.: 1704080-93-2
Cat. No.: VC2888792
Molecular Formula: C12H19BClNO3
Molecular Weight: 271.55 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1704080-93-2 |
|---|---|
| Molecular Formula | C12H19BClNO3 |
| Molecular Weight | 271.55 g/mol |
| IUPAC Name | [3-chloro-4-[2-(diethylamino)ethoxy]phenyl]boronic acid |
| Standard InChI | InChI=1S/C12H19BClNO3/c1-3-15(4-2)7-8-18-12-6-5-10(13(16)17)9-11(12)14/h5-6,9,16-17H,3-4,7-8H2,1-2H3 |
| Standard InChI Key | TZLFXJGIPIUSGL-UHFFFAOYSA-N |
| SMILES | B(C1=CC(=C(C=C1)OCCN(CC)CC)Cl)(O)O |
| Canonical SMILES | B(C1=CC(=C(C=C1)OCCN(CC)CC)Cl)(O)O |
Introduction
(3-Chloro-4-(2-(diethylamino)ethoxy)phenyl)boronic acid is an organoboron compound that has garnered significant attention in organic chemistry due to its versatile applications. This compound features a boronic acid group attached to a phenyl ring, which is further substituted with a chloro group and a diethylaminoethoxy group. The unique structure enhances its reactivity and utility in various chemical transformations, particularly in the synthesis of complex organic molecules and as a reagent in biochemical applications .
Synthesis
The synthesis of (3-Chloro-4-(2-(diethylamino)ethoxy)phenyl)boronic acid typically employs the Suzuki-Miyaura coupling method, a well-established technique for forming carbon-carbon bonds. This method involves the reaction of an aryl halide with a boronic acid in the presence of a palladium catalyst and a base under mild conditions.
Applications
This compound is widely used in organic synthesis and medicinal chemistry due to its ability to form reversible covalent bonds with diols and other nucleophiles. It participates in several types of chemical reactions, including Suzuki-Miyaura cross-coupling reactions, and is crucial for studying protease functions and developing inhibitors .
Biochemical Applications
(3-Chloro-4-(2-(diethylamino)ethoxy)phenyl)boronic acid has been shown to modulate signaling pathways by inhibiting key kinases, which alters the phosphorylation states of downstream signaling proteins, thus influencing various cellular processes. It forms reversible covalent bonds with serine residues in serine proteases, inhibiting their activity.
Research Findings
Recent studies highlight the importance of boronic acids in both synthetic and biological chemistry. The compound's unique structure allows it to interact with biological targets such as enzymes, making it a valuable tool in biochemical assays .
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